Complete Loss of 17β-HSDcl Inhibitory Activity Relative to the 2,4-Diamino Precursor: A Critical Structure-Activity Divergence
When the 2,4-diamino-3H-1,5-benzodiazepine intermediate (compound 8) was converted into 2,4-bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine (compound 10), all inhibitory activity against fungal 17β-HSDcl was abolished [1]. This represents a quantitative switch from measurable inhibition to undetectable activity, highlighting the profound impact of piperazinyl substitution at the 2- and 4-positions on target engagement.
| Evidence Dimension | Inhibition of fungal 17β-hydroxysteroid dehydrogenase (17β-HSDcl) |
|---|---|
| Target Compound Data | 2,4-Bis(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine: devoid of inhibitory activity (IC50 not determinable) |
| Comparator Or Baseline | 2,4-Diamino-3H-1,5-benzodiazepine (compound 8): active inhibitor (quantitative IC50 not specified, but demonstrated measurable inhibition) |
| Quantified Difference | Activity abolished upon substitution (qualitatively from active to inactive) |
| Conditions | In vitro enzyme inhibition assay using 17β-HSDcl from Cochliobolus lunatus; oxidative and reductive reaction directions screened. |
Why This Matters
This extreme negative SAR establishes the compound as an essential inactive control in 17β-HSDcl inhibitor screening cascades and demonstrates the absolute non-interchangeability of structurally similar 1,5-benzodiazepine derivatives.
- [1] Gobec, S.; Sova, M.; Kristan, K.; Rižner, T.L. Cinnamic acid esters as potent inhibitors of fungal 17β-hydroxysteroid dehydrogenase—a model enzyme of the short-chain dehydrogenase/reductase superfamily. Bioorg. Med. Chem. Lett. 2004, 14, 3931–3934. View Source
